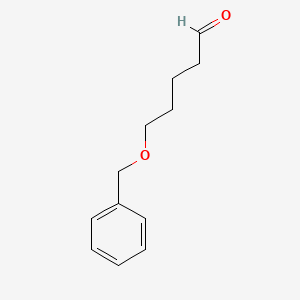

5-(Benzyloxy)pentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNUJAZVJXKPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453822 | |

| Record name | 5-(BENZYLOXY)PENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78999-24-3 | |

| Record name | 5-(BENZYLOXY)PENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)pentanal molecular weight and formula

An In-Depth Technical Guide to 5-(Benzyloxy)pentanal for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, properties, and applications, grounded in established chemical principles.

Core Compound Identification and Properties

This compound is a bifunctional organic compound featuring a terminal aldehyde group and a benzyl ether. This structure makes it a valuable intermediate in multi-step organic synthesis, where the benzyl group serves as a stable, yet readily cleavable, protecting group for the primary alcohol.

Key identifiers and physicochemical data are summarized below for rapid reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 192.26 g/mol | [1][2][4] |

| CAS Number | 78999-24-3 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Storage Conditions | Store at 0-8 °C | [1] |

Strategic Synthesis of this compound

The most common and logical pathway to this compound involves the selective oxidation of its corresponding alcohol, 5-benzyloxy-1-pentanol. This two-step approach ensures high yields and minimizes side reactions. The causality behind this strategy is rooted in the need to protect the hydroxyl group of a diol before performing selective chemistry on the other terminus.

Step 1: Synthesis of the Precursor, 5-Benzyloxy-1-pentanol

The synthesis begins with the protection of one hydroxyl group of pentane-1,5-diol. The benzyl group is an ideal choice due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation.

-

Reaction: Pentane-1,5-diol is reacted with benzyl chloride in the presence of a strong base, such as sodium hydroxide, in a Williamson ether synthesis.[6]

-

Mechanism: The base deprotonates one of the hydroxyl groups of the diol, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the benzyl ether. Monosubstitution is favored by controlling the stoichiometry.

-

Resulting Intermediate: 5-Benzyloxy-1-pentanol (CAS: 4541-15-5).[7][8]

Step 2: Oxidation to this compound

With one hydroxyl group protected, the remaining terminal alcohol can be selectively oxidized to the aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

Protocol: 5-Benzyloxy-1-pentanol is oxidized using a mild and selective oxidizing agent.[6]

-

Recommended Reagents: Pyridinium chlorochromate (PCC) or a Swern oxidation are standard, reliable choices for this transformation, known for halting the oxidation at the aldehyde stage.

-

Causality: These reagents are preferred over stronger oxidants like potassium permanganate, which would likely lead to the formation of 5-(benzyloxy)pentanoic acid[9], an undesired byproduct. The control offered by PCC is essential for achieving a high yield of the target aldehyde.

The following diagram illustrates this validated synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound is rooted in its dual functionality, making it a versatile building block for constructing more complex molecular architectures.

-

Intermediate for Heterocycles: The aldehyde functionality is a key precursor for forming heterocyclic rings through reactions like condensations and reductive aminations.

-

Chain Elongation: The aldehyde can undergo various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to extend the carbon skeleton.[6]

-

Protecting Group Strategy: In a multi-step synthesis, the benzyl ether protects a hydroxyl group. At a later stage, this group can be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol for further functionalization, a step that is orthogonal to many other common protecting groups. This strategic unmasking is fundamental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). While direct applications in named drugs are proprietary, its structure is analogous to intermediates used in the synthesis of complex molecules like certain cocaine analogs, where protected hydroxyalkyl chains are required.[10]

Safety, Handling, and Storage

As with all aldehydes, appropriate laboratory safety protocols are mandatory. The following points are critical for ensuring a self-validating and safe experimental system.

-

Handling: Use in a well-ventilated fume hood. Aldehydes can be irritants to the skin, eyes, and respiratory system.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

-

Storage: The compound should be stored at refrigerated temperatures (0-8 °C) to prevent degradation.[1] Aldehydes are prone to air oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Flammability: As an organic compound, it should be treated as flammable and kept away from ignition sources.[6]

This guide provides the foundational knowledge required to effectively and safely utilize this compound in a research and development setting. By understanding the causality behind its synthesis and its strategic role as a chemical intermediate, scientists can better leverage its properties for the innovation of novel molecules.

References

-

This compound. AA Blocks. [Link]

-

This compound. AccelaChem. [Link]

-

5-(Benzyloxy)pentan-1-ol. PubChem, National Institutes of Health. [Link]

-

5-benzyl oxypentan-1-ol. The Good Scents Company. [Link]

- Cocaine Analogs and Methods of Preparation and Uses Thereof.

Sources

- 1. This compound 95.00% | CAS: 78999-24-3 | AChemBlock [achemblock.com]

- 2. 78999-24-3|this compound|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. 78999-24-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 6. Buy this compound | 78999-24-3 [smolecule.com]

- 7. 5-苄氧基-1-戊醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. US20120329828A1 - Cocaine Analogs and Methods of Preparation and Uses Thereof - Google Patents [patents.google.com]

Physical properties of 5-(Benzyloxy)pentanal

High-Purity Intermediate for Linker Chemistry & Natural Product Synthesis

Executive Summary: The "Masked" Linker

5-(Benzyloxy)pentanal (CAS: 78999-24-3) is a critical C5-building block in organic synthesis. It functions primarily as a monoprotected dialdehyde equivalent , offering two distinct reactive termini: a highly reactive aldehyde for immediate chain extension (via Wittig, Grignard, or Reductive Amination) and a robust benzyl ether that masks a terminal alcohol.

This duality makes it indispensable in the synthesis of:

-

Carbohydrate Mimetics: As a spacer in glycomimetics.

-

PROTACs (Proteolysis Targeting Chimeras): As a variable-length linker.

-

Natural Products: Specifically in the construction of polyketide fragments where differential protection is required.

Physicochemical Core Identity

The physical behavior of this compound is defined by the competition between the polar aldehyde head and the lipophilic benzyl tail. Unlike its precursor (1,5-pentanediol), it is immiscible with water but highly soluble in organic media.

Table 1: Critical Physicochemical Properties

| Property | Value / Description | Note |

| CAS Registry Number | 78999-24-3 | Distinct from alcohol precursor (4541-15-5) |

| IUPAC Name | This compound | Also: 5-Phenylmethoxypentanal |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |

| Boiling Point | ~140–145 °C @ 0.5 mmHg | Predicted based on alcohol precursor [1] |

| Density | ~1.02 g/mL | Denser than aliphatic aldehydes due to benzyl group |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in H₂O |

| Flash Point | >110 °C | Closed Cup (Predicted) |

Critical Note on Purity: Commercial samples often contain 5–10% of the corresponding carboxylic acid (5-(benzyloxy)pentanoic acid) due to air oxidation. Purity must be verified via ¹H NMR prior to sensitive couplings (e.g., Takai olefination).

Synthesis & Purification Logic

While commercially available, high-purity this compound is best prepared fresh to avoid oxidation products. The industrial standard involves the selective oxidation of 5-(benzyloxy)pentan-1-ol .

Synthesis Workflow (Swern Oxidation)

The Swern oxidation is preferred over PCC/PDC for this substrate to avoid chromium contamination and ensure mild conditions that prevent benzyl ether cleavage.

Figure 1: Synthetic pathway from commodity chemicals to target aldehyde.

Purification Protocol

Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).

-

Rf Value: ~0.45 (Hex:EtOAc 4:1). Note: The alcohol precursor will have a significantly lower Rf (~0.2).

Stability, Handling & Storage (The Scientist's Perspective)

Aldehydes are inherently unstable toward autoxidation. The benzyl ether moiety adds a requirement to avoid strong Lewis acids or hydrogenation conditions during storage.

Degradation Pathway

The primary impurity is formed via radical autoxidation of the formyl C-H bond.

Figure 2: Autoxidation pathway. The presence of acid can catalyze aldol polymerization.

Storage Protocol

-

Inert Atmosphere: Always store under Argon or Nitrogen.

-

Temperature: Long-term storage at -20 °C is mandatory.

-

Container: Amber glass vials with Teflon-lined caps (prevents light-induced radical initiation).

-

Re-purification: If the compound has been stored for >3 months, filter through a short plug of basic alumina or silica to remove acidic impurities before use.

Spectroscopic Characterization (The "Fingerprint")

To validate the identity of this compound, compare your isolated material against these standard spectral features.

¹H NMR (400 MHz, CDCl₃)

-

δ 9.76 (t, J=1.8 Hz, 1H): The diagnostic aldehyde proton . If this signal is broad or missing, oxidation has occurred.

-

δ 7.35–7.25 (m, 5H): Aromatic benzyl protons.

-

δ 4.50 (s, 2H): Benzylic methylene (-OCH ₂Ph). Sharp singlet.

-

δ 3.48 (t, J=6.2 Hz, 2H): Methylene adjacent to ether (-CH ₂OBn).

-

δ 2.46 (dt, J=1.8, 7.2 Hz, 2H): Methylene adjacent to carbonyl (-CH ₂CHO).

-

δ 1.75–1.60 (m, 4H): Internal methylene chain.

¹³C NMR (100 MHz, CDCl₃)

-

δ 202.6: Carbonyl (C=O).

-

δ 138.5: Ipso aromatic carbon.

-

δ 128.4, 127.7, 127.6: Aromatic CH.

-

δ 72.9: Benzylic carbon (PhC H₂-).

-

δ 69.8: Ether carbon (-C H₂OBn).

-

δ 43.6: Alpha carbon (-C H₂CHO).

-

δ 29.3, 19.1: Internal chain carbons.

Experimental Protocol: Synthesis from 5-(Benzyloxy)pentan-1-ol

Objective: Preparation of 5.0 g of this compound via Swern Oxidation.

-

Activation: To a flame-dried flask under Argon, add oxalyl chloride (1.5 equiv) in dry DCM at -78 °C.

-

DMSO Addition: Dropwise add DMSO (3.0 equiv). Stir for 15 min. Gas evolution (CO/CO₂) will occur; ensure proper venting.

-

Substrate Addition: Add 5-(benzyloxy)pentan-1-ol (5.0 g, 25.7 mmol) dissolved in minimal DCM dropwise. Maintain temperature < -60 °C. Stir for 45 min.

-

Quench: Add triethylamine (5.0 equiv) dropwise. The solution will turn white/cloudy. Allow to warm to room temperature over 1 hour.

-

Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Result: Pale yellow oil. Yield typically >90%. Purity check via TLC (Hex/EtOAc 4:1).

References

-

Sigma-Aldrich. 5-Benzyloxy-1-pentanol Product Sheet. (Precursor physical data used for aldehyde estimation).[1] Link

-

PubChem Database. Compound Summary: this compound (CAS 78999-24-3). National Center for Biotechnology Information. Link

-

ChemSpider. this compound Structure and Properties. Royal Society of Chemistry. Link

-

AchemBlock. Commercial Specification Sheet for CAS 78999-24-3. Link

-

Smolecule. Synthesis and Application Profile of this compound. Link

Sources

5-(Benzyloxy)pentanal solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pentanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring both an aldehyde and a benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and fragrance chemistry. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed analysis of the factors governing the solubility of this compound, predicts its solubility profile in a range of common organic solvents, and offers a practical protocol for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a C12H16O2 molecular formula. Its structure consists of a five-carbon aliphatic chain (pentanal) with a benzyloxy group substituent at the 5-position.

Figure 1: Molecular Structure of this compound with key functional groups highlighted.

The key structural features influencing its solubility are:

-

Nonpolar Moieties: The molecule has significant nonpolar character due to the presence of the benzyl group and the five-carbon pentyl chain. These hydrophobic regions will readily interact with nonpolar solvents through van der Waals forces.[1]

-

Polar Functional Groups: The aldehyde group (-CHO) at one end and the ether linkage (-O-) within the benzyloxy group introduce polarity to the molecule. The oxygen atoms in both functional groups are hydrogen bond acceptors.[2][3]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Source |

| Molecular Weight | 192.25 g/mol | Calculated from the molecular formula (C12H16O2) |

| Appearance | Colorless to pale yellow liquid | Based on similar compounds like 5-benzyloxy-1-pentanol.[4] |

| LogP (Octanol-Water Partition Coefficient) | > 2 | Estimated based on the significant hydrophobic character. A higher LogP indicates lower water solubility and higher solubility in nonpolar solvents. |

| Hydrogen Bond Donors | 0 | There are no hydrogen atoms attached to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the aldehyde and ether groups can accept hydrogen bonds.[5] |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The solubility of this compound in a given solvent will be determined by the balance of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the nonpolar benzyl and pentyl groups of this compound and nonpolar solvent molecules.[1]

-

Dipole-Dipole Interactions: The polar aldehyde and ether groups can engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its two oxygen atoms can act as hydrogen bond acceptors, allowing it to interact with protic solvents (e.g., alcohols).[2][3]

Figure 2: Intermolecular interactions between this compound and different solvent types.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, the following solubility profile for this compound in common organic solvents is predicted:

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Category | Examples | Predominant Solute-Solvent Interactions | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals forces | Highly Soluble | The large nonpolar portions of this compound will interact favorably with nonpolar solvents.[1][7] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Dipole-dipole interactions, Van der Waals forces | Highly Soluble | These solvents can solvate both the polar and nonpolar parts of the molecule effectively. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (solute as acceptor), Dipole-dipole interactions, Van der Waals forces | Moderately to Highly Soluble | The ability of the aldehyde and ether oxygens to accept hydrogen bonds will promote solubility.[2][8] Solubility may decrease slightly with increasing alcohol chain length due to a decrease in solvent polarity. |

| Highly Polar | Water | Hydrogen bonding, Dipole-dipole interactions | Sparingly Soluble to Insoluble | The large hydrophobic benzyloxy and pentyl groups will dominate, leading to poor water solubility.[2][3][4][7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Rotary evaporator (for gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and pass it through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial using a rotary evaporator or a gentle stream of nitrogen. Weigh the vial again to determine the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve and measure its absorbance or peak area.

-

Calculate the concentration of the saturated solution using the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Figure 3: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a molecule with a dual chemical nature. Its significant nonpolar character, conferred by the benzyl and pentyl groups, dictates its high solubility in nonpolar and polar aprotic organic solvents. The presence of polar aldehyde and ether functionalities, which can act as hydrogen bond acceptors, ensures at least moderate solubility in polar protic solvents. Conversely, its large hydrophobic regions result in poor aqueous solubility. For precise applications in research and development, the predicted solubility profile presented in this guide should be confirmed by the experimental protocol outlined. This will ensure optimal solvent selection for reactions, purifications, and formulations involving this versatile chemical intermediate.

References

-

PubChem. Pentanal. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Valeraldehyde. [Link]

-

Knowledge UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

LookChem. Pentanal. [Link]

-

Homework.Study.com. Why each of the three solids(acid, base and neutral)soluble in diethyl ether? [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

EBSCO. Ethers | Research Starters. [Link]

-

PubChem. 2-(Benzyloxy)-5-(tert-pentyl)benzaldehyde. [Link]

-

Wikipedia. Pentanal. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Ethers. [Link]

-

Organic Syntheses Procedure. 24. [Link]

-

PubMed. Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. [Link]

-

ACS Publications. Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. [Link]

-

Organic Syntheses Procedure. (−)-(s)-2-(benzyloxy)propanal. [Link]

-

Organic Syntheses Procedure. 4. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 5. 2-(Benzyloxy)-5-(tert-pentyl)benzaldehyde | C19H22O2 | CID 177688099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pentanal | C5H10O | CID 8063 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of 5-(Benzyloxy)pentanal

Executive Summary

5-(Benzyloxy)pentanal is a bifunctional linear aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, which combines a reactive aldehyde "head" with a benzyl-protected primary alcohol "tail," offers a unique strategic advantage for the construction of complex molecular architectures. The aldehyde allows for a wide array of classical carbonyl chemistries, while the stable benzyloxy ether provides a latent hydroxyl group that can be unmasked in later synthetic stages. This guide delves into the core reactivity of this compound and explores its field-proven applications in the synthesis of key structural motifs, particularly nitrogen-containing heterocycles and extended carbon skeletons, which are of paramount importance in pharmaceutical and materials science research.

Core Chemical Profile and Strategic Significance

This compound, with CAS Number 78999-24-3, is an organic compound whose utility is derived directly from its dual functionality.[1] The terminal aldehyde group is an electrophilic center, poised for nucleophilic attack, while the benzyl ether at the distal end of the five-carbon chain is a robust protecting group for a primary alcohol.[1] This strategic arrangement allows for selective manipulation of the aldehyde without disturbing the protected hydroxyl, or vice-versa, providing chemists with significant tactical control over synthetic sequences.

The benzyl group is particularly advantageous due to its stability under a wide range of reaction conditions (e.g., mildly acidic or basic media, many oxidizing and reducing agents) and its susceptibility to clean removal via catalytic hydrogenolysis. This predictable reactivity profile makes this compound a reliable intermediate for multi-step syntheses.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 78999-24-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | 5-(phenylmethoxy)pentanal | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in common organic solvents | [1][2] |

Foundational Application: Synthesis of Piperidine Scaffolds via Reductive Amination

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The five-carbon backbone of this compound is an ideal precursor for constructing this six-membered heterocycle. The most direct and efficient method for this transformation is reductive amination.

Causality of Experimental Choice: Reductive amination is a powerful one-pot reaction that converts aldehydes and ketones into amines.[3] The process is initiated by the condensation of the aldehyde with a primary amine (or ammonia) to form an imine intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or benzylamine-borane, is critical.[3] These reagents are selective for the protonated iminium ion over the starting aldehyde, which prevents the side reaction of aldehyde reduction to the corresponding alcohol. This selectivity is the cornerstone of a self-validating and high-yield protocol.

Experimental Protocol: Synthesis of N-Substituted-5-(benzyloxy)pentan-1-amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) in a round-bottom flask, add the primary amine of choice (e.g., benzylamine, 1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel.

This protocol provides the linear precursor which can then be cyclized. The benzyl protecting group on the oxygen can be removed via hydrogenolysis (H₂, Pd/C), and the resulting amino alcohol can be cyclized to form the piperidine ring under various conditions (e.g., Mitsunobu reaction or by converting the alcohol to a leaving group).[4][5]

Workflow Visualization: Reductive Amination Pathway

Caption: Reductive amination workflow of this compound.

Application in Carbon Chain Elongation

The aldehyde functionality is a versatile handle for constructing new carbon-carbon bonds, enabling the synthesis of more elaborate molecular frameworks. The Wittig and Grignard reactions are two of the most powerful methods to achieve this.

Olefination via the Wittig Reaction

The Wittig reaction provides an exceptionally reliable method for converting aldehydes into alkenes.[6][7]

Causality of Experimental Choice: This reaction is chosen for its high functional group tolerance and its ability to form a C=C bond at a specific, predetermined location. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base.[8] The reaction proceeds through a key oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, providing a strong driving force for the reaction to proceed to completion.[6]

Experimental Protocol: Wittig Olefination

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.1 eq) dropwise. Allow the resulting mixture to warm to room temperature and stir for 1 hour, during which the characteristic color of the ylide should appear.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash chromatography.

Visualization: The Wittig Reaction Mechanism

Caption: General mechanism of the Wittig Reaction.

Synthesis of Secondary Alcohols via Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[9]

Causality of Experimental Choice: This reaction is selected when the goal is to introduce a new alkyl or aryl substituent and simultaneously generate a secondary alcohol, a versatile functional group for further transformations. The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbonyl carbon of this compound.[10] A subsequent aqueous acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product.[11]

Experimental Protocol: Grignard Addition

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq in THF/ether) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary alcohol by flash column chromatography.

Access to Related Functional Groups: Oxidation and Reduction

The aldehyde in this compound can be easily converted into its corresponding carboxylic acid or primary alcohol, providing access to other important synthetic intermediates.

-

Oxidation to 5-(Benzyloxy)pentanoic Acid: The aldehyde can be efficiently oxidized to a carboxylic acid using reagents like pyridinium chlorochromate (PCC) or, for a milder and often higher-yielding transformation, the Pinnick oxidation (using sodium chlorite and a scavenger).[1][12] This acid can serve as a precursor for amides, esters, and other acid derivatives.

-

Reduction to 5-(Benzyloxy)pentan-1-ol: The aldehyde is readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1] This transformation yields 5-(Benzyloxy)pentan-1-ol, a 1,5-diol with one of the hydroxyls selectively protected.[2]

Workflow Visualization: Oxidation and Reduction Pathways

Caption: Oxidation and reduction of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. As with most aldehydes, it can be an irritant to the skin, eyes, and respiratory system.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Organic compounds of this nature can be flammable, so they should be kept away from ignition sources.[1]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. It provides a reliable and strategically sound starting point for the synthesis of a diverse range of complex molecules, most notably piperidine-containing compounds relevant to drug discovery. Its applications in carbon-carbon bond formation via classical olefination and Grignard reactions further underscore its utility. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique synthetic potential of this important chemical building block.

References

-

Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation . PubMed. [Link]

-

Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts . ResearchGate. [Link]

-

Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts . New Journal of Chemistry (RSC Publishing). [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. [Link]

-

Piperidine synthesis . Organic Chemistry Portal. [Link]

-

Piperidine Synthesis . DTIC. [Link]

-

Wittig reaction . Wikipedia. [Link]

-

The Wittig Reaction . Chemistry LibreTexts. [Link]

-

Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

-

Grignard Reagent Reaction Mechanism . YouTube. [Link]

-

Grignard Reaction . Organic Chemistry Portal. [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents . Chemistry LibreTexts. [Link]

Sources

- 1. Buy this compound | 78999-24-3 [smolecule.com]

- 2. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-(Benzyloxy)pentanal: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)pentanal, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of complex organic scaffolds and pharmaceutically active compounds. Its structure, featuring a terminal aldehyde for further elaboration and a benzyl-protected hydroxyl group, offers strategic advantages in multi-step synthetic campaigns. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies for its preparation, thorough characterization data, and a critical examination of its applications in the total synthesis of natural products and the development of novel therapeutic agents. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important building block in their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₁₂H₁₆O₂, is an organic compound that has garnered significant interest in the field of synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its two functional groups: a reactive aldehyde and a stable benzyl ether. The aldehyde functionality provides a handle for a wide array of carbon-carbon bond-forming reactions, such as Wittig olefination, aldol condensation, and reductive amination, allowing for chain extension and the introduction of diverse molecular fragments. Simultaneously, the benzyloxy group serves as a robust protecting group for the terminal hydroxyl functionality, stable to a variety of reaction conditions and readily removable under mild hydrogenolysis conditions. This dual functionality makes this compound a valuable precursor for the synthesis of complex molecules with defined stereochemistry and functionality, particularly in the realms of natural product synthesis and medicinal chemistry.

Discovery and Historical Context

While a definitive "discovery" paper for this compound is not readily apparent in the literature, its emergence is intrinsically linked to the development of protecting group strategies in organic synthesis. The use of the benzyl group to protect alcohols became widespread in the mid-20th century. Consequently, the synthesis of molecules like this compound would have been a logical step in accessing functionalized aliphatic chains. A key early reference that provides characterization data, specifically the 13C NMR spectrum, is the 1995 publication in the Journal of Organic Chemistry by Welch, et al. This suggests that by the mid-1990s, this compound was a known and utilized synthetic intermediate. Its subsequent appearance in the synthetic routes towards complex molecules further solidifies its importance as a readily accessible building block.

Synthesis of this compound: A Tale of Two Steps

The most common and efficient route to this compound is a two-step process commencing from the readily available and inexpensive starting material, 1,5-pentanediol.

Step 1: Monobenzylation of 1,5-Pentanediol to Yield 5-(Benzyloxy)pentan-1-ol

The initial step involves the selective protection of one of the two primary hydroxyl groups of 1,5-pentanediol as a benzyl ether. This is typically achieved by reacting the diol with benzyl chloride or benzyl bromide in the presence of a base. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice, ensuring the deprotonation of the alcohol to form the more nucleophilic alkoxide.

-

Causality of Experimental Choices: The use of a strong base like NaH is crucial to generate the alkoxide in situ, which then readily undergoes a Williamson ether synthesis with the benzyl halide. The choice of an aprotic solvent prevents the quenching of the base and the alkoxide intermediate. Performing the reaction at 0°C initially helps to control the exothermicity of the reaction between NaH and the alcohol.

Step 2: Oxidation of 5-(Benzyloxy)pentan-1-ol to this compound

The terminal alcohol of 5-(Benzyloxy)pentan-1-ol is then oxidized to the corresponding aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are employed. Two of the most effective methods are Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (CH₂Cl₂), to prevent the formation of the corresponding carboxylic acid.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (Et₃N). The Swern oxidation is known for its mild reaction conditions (typically performed at low temperatures, e.g., -78°C), high yields, and compatibility with a wide range of functional groups.

-

Expertise & Experience Insight: The choice between PCC and Swern oxidation often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. While PCC is a convenient reagent, it is a chromium-based oxidant and requires careful handling and disposal. The Swern oxidation, although procedurally more demanding due to the low temperatures and the generation of foul-smelling dimethyl sulfide as a byproduct, is often preferred for its cleaner reaction profile and higher yields, especially in complex syntheses.

-

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)pentan-1-ol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,5-pentanediol (1.0 eq) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Benzyl bromide (1.05 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water at 0°C.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 5-(Benzyloxy)pentan-1-ol.

Protocol 2: Swern Oxidation to this compound

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in CH₂Cl₂ is added dropwise. The mixture is stirred for 15 minutes.

-

A solution of 5-(Benzyloxy)pentan-1-ol (1.0 eq) in CH₂Cl₂ is then added dropwise, and the reaction is stirred for 1 hour at -78°C.

-

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78°C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Applications of this compound in synthesis.

Conclusion

This compound stands out as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation from inexpensive starting materials, coupled with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for the construction of complex molecular architectures. As demonstrated by its application in the total synthesis of natural products like (±)-tanikolide and in the development of novel antiviral agents, this compound will undoubtedly continue to be a key tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in future drug discovery and development endeavors.

References

-

Legraverend, M., Boumchita, H., Zerial, A., Huel, C., Lemaitre, M., & Bisagni, E. (1990). Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Journal of Medicinal Chemistry, 33(9), 2476-2480. [Link]

-

Welch, C. J., Csoeregh, I., & Boerjesson, L. (1995). Enantioselective chromatography of some chiral amides on a rationally designed stationary phase. Journal of Organic Chemistry, 60(10), 2989-2994. [Link]

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. [Link]

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

-

Zhang, R., & Yu, P. (2002). Total synthesis of (±) tanikolide. Synthetic Communications, 32(14), 2187-2194. [Link]

Role of the benzyloxy protecting group in 5-(Benzyloxy)pentanal

An In-depth Technical Guide to the Strategic Role of the Benzyloxy Protecting Group in 5-(Benzyloxy)pentanal

Authored by Gemini, Senior Application Scientist

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. This compound stands as a prime exemplar of a bifunctional synthetic intermediate, where the strategic masking of a primary alcohol by a benzyloxy group enables the selective transformation of a terminal aldehyde. This technical guide offers an in-depth exploration of the benzyloxy protecting group's pivotal role in the chemistry of this compound. We will dissect the causality behind its selection, detail its stability and cleavage, provide validated experimental protocols for its introduction and removal, and illustrate its application in constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Protecting Group Concept: A Cornerstone of Modern Synthesis

In complex organic synthesis, molecules often possess multiple reactive sites or functional groups. Attempting to modify one functional group can lead to unintended reactions at other sites, resulting in a mixture of products and low yields of the desired compound. A protecting group is a chemical moiety that is temporarily attached to a specific functional group to decrease its reactivity.[1] This masking allows for chemical transformations to be carried out selectively at other positions within the molecule.[1][2]

An ideal protecting group strategy adheres to several core principles:

-

Selective Introduction: The protecting group must be introduced efficiently and selectively onto the target functional group in high yield.

-

Inertness (Stability): It must be stable and robust enough to withstand the reaction conditions of subsequent synthetic steps without being cleaved or modified.[1]

-

Selective Removal (Deprotection): The group must be removable in high yield under conditions that do not affect other functional groups in the molecule.[3]

The benzyloxy group, often abbreviated as Bn, is one of the most widely used protecting groups for hydroxyl functionalities due to its robust nature and multiple, orthogonal deprotection pathways.[4]

The Benzyl Ether: A Chemist's Shield for Alcohols

The benzyloxy group, or benzyl ether (Bn-OR), is formed by attaching a benzyl group (C₆H₅CH₂–) to an alcohol. Its widespread application stems from a unique combination of stability and reactivity.

Rationale for Selection: Stability Profile

The benzyl ether is exceptionally stable across a wide range of chemical conditions, making it a reliable choice for multi-step syntheses.[5] This stability is a direct consequence of the ether linkage, which is generally unreactive.

| Reaction Condition | Stability of Benzyl Ether | Comparison with Other Protecting Groups (e.g., Silyl ethers, THP) |

| Strongly Basic Conditions | High | Stable, similar to silyl ethers. |

| Mild to Moderate Acidic Conditions | High (e.g., stable at pH 1)[5] | Significantly more stable than acid-labile groups like THP, MOM, and silyl ethers. |

| Oxidizing Agents (e.g., PCC, KMnO₄) | High | Generally stable, allowing for oxidation of other functional groups. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Stable, allowing for reduction of carbonyls, esters, etc. |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | High | Stable, unlike esters or other carbonyl-based protecting groups. |

This broad stability profile is precisely why the benzyloxy group is indispensable in a molecule like this compound. The aldehyde functional group is highly reactive towards nucleophiles and reducing agents. The benzyloxy group effectively shields the primary alcohol at the other end of the carbon chain, preventing it from participating in unwanted side reactions during transformations of the aldehyde.[2]

Methods of Deprotection: The Controlled Unveiling

While robust, the benzyl group can be cleaved under specific and mild conditions that often leave other functional groups intact. This controlled removal is key to its utility.

-

Catalytic Hydrogenolysis: This is the most common and cleanest method for benzyl ether deprotection.[6] The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[7] The process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether, releasing the free alcohol and generating toluene as a byproduct.[7] This method is highly efficient and proceeds under neutral conditions, but it is incompatible with molecules containing other reducible functional groups like alkenes or alkynes.[5]

-

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers.[5] This method is less common but can be useful in specific synthetic contexts.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection of benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB).[8] More recent methods have employed nitroxyl-radical catalysts for oxidative deprotection under mild, ambient temperature conditions, expanding the scope to substrates with hydrogenation-sensitive functionalities.[9]

This compound: A Strategic Bifunctional Intermediate

This compound (C₁₂H₁₆O₂) is an aldehyde that contains a benzyloxy protecting group at the fifth carbon of the pentanal chain.[10] This structure makes it an invaluable intermediate for synthesizing more complex molecules, especially in the pharmaceutical industry.[10] The benzyloxy group masks the hydroxyl functionality, allowing the aldehyde to undergo a wide range of transformations without interference.[10]

Synthesis of this compound

A common and efficient synthetic route begins with the selective protection of one of the two hydroxyl groups in pentane-1,5-diol. This is followed by the oxidation of the remaining primary alcohol to an aldehyde.

The causality behind this two-step process is clear:

-

Protection First: Direct oxidation of pentane-1,5-diol would likely lead to a mixture of the mono-aldehyde, the dialdehyde, and potentially over-oxidation to carboxylic acids. By first protecting one alcohol as a stable benzyl ether, we isolate the other for a clean, controlled oxidation.

-

Controlled Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or controlled conditions with potassium permanganate (KMnO₄) are used to convert the primary alcohol of 5-benzyloxy-1-pentanol into the desired aldehyde, this compound, while preventing over-oxidation to the carboxylic acid.[10]

Synthetic Utility: The Aldehyde in Action

With the alcohol safely protected, the aldehyde group of this compound is free to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental in drug development for building molecular complexity.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene, allowing for chain extension.[10]

-

Aldol Condensation: The aldehyde can react with enolates from ketones or other aldehydes to form β-hydroxy carbonyl compounds.[11]

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde creates a new stereocenter and a secondary alcohol.

-

Reductive Amination: Reaction with an amine followed by reduction yields a secondary or tertiary amine, a common functional group in pharmaceuticals.[12]

Once the desired molecular scaffold is constructed via reactions at the aldehyde, the benzyloxy group can be removed in a final step to unmask the primary alcohol, which can then be used for further functionalization or may be a required feature of the final target molecule.

Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 1: Synthesis of 5-Benzyloxy-1-pentanol

This procedure is based on the Williamson ether synthesis for the monobenzylation of pentane-1,5-diol.[10]

-

Reagents & Equipment:

-

Pentane-1,5-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)[6]

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of pentane-1,5-diol (3.0-5.0 eq to favor mono-alkoxide formation) in THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy excess NaH.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-benzyloxy-1-pentanol.

-

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of the primary alcohol to an aldehyde using PCC.[10]

-

Reagents & Equipment:

-

5-Benzyloxy-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 5-benzyloxy-1-pentanol (1.0 eq) in DCM dropwise at room temperature.

-

Stir the resulting dark mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter pad thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can often be used directly or further purified by flash chromatography if necessary.

-

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This is a standard protocol for the removal of the benzyl protecting group.[6][7]

-

Reagents & Equipment:

-

Benzyloxy-protected compound (e.g., the product from a Wittig reaction with this compound)

-

10% Palladium on carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)[13]

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the benzyloxy-protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3x).

-

Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

-

Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.

-

Conclusion

The benzyloxy group in this compound is not merely a passive component but an active strategic element in synthetic design. Its robust stability allows chemists to perform a wide array of transformations on the highly reactive aldehyde functionality without interference.[5] Subsequently, its clean and efficient removal via methods like catalytic hydrogenolysis reveals the primary alcohol, completing the synthetic sequence.[6][7] Understanding the causality behind the selection, application, and cleavage of this protecting group empowers researchers to design more elegant and efficient synthetic routes for the construction of complex, high-value molecules in pharmaceuticals and materials science.[10][14]

References

- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.).

- Protective Groups - Organic Chemistry Portal. (n.d.).

- Buy this compound | 78999-24-3 - Smolecule. (n.d.).

-

Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved February 2, 2026, from [Link]

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). DOI. Retrieved February 2, 2026, from [Link]

- Benzyl Protection - Common Organic Chemistry. (n.d.).

-

m-Toluidine, N-benzyl - Organic Syntheses Procedure. (n.d.). Retrieved February 2, 2026, from [Link]

-

Electronic Supplementary Informations - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

-

Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. Retrieved February 2, 2026, from [Link]

- Alcohol Protecting Groups. (n.d.).

- Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021).

-

New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Pentanal - NIST WebBook. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Huang, Q., & Zheng, B. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]

- 10. Buy this compound | 78999-24-3 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Wittig Olefination of 5-(Benzyloxy)pentanal

Abstract: The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2] This application note provides a comprehensive, field-tested protocol for the olefination of 5-(benzyloxy)pentanal, a substrate representative of intermediates in multi-step syntheses containing common protecting groups. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide from ylide generation to product purification, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers in synthetic chemistry and drug development who require a robust and reproducible method for converting aldehydes into terminal alkenes.

The Wittig Reaction: Mechanism and Strategic Considerations

The Wittig reaction transforms a carbonyl group (from an aldehyde or ketone) into an alkene.[3] The process is fundamentally a two-stage sequence: the formation of a phosphorus ylide (the Wittig reagent) and its subsequent reaction with the carbonyl compound.[2]

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate known as a betaine. This betaine rapidly collapses into a four-membered ring intermediate, the oxaphosphetane.[2][4] The thermodynamic driving force of the reaction is the decomposition of the oxaphosphetane, which yields the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[4][5]

Caption: General mechanism of the Wittig reaction.

Causality of Stereoselectivity

The stereochemical outcome (E/Z ratio) of the alkene is largely dictated by the stability of the phosphonium ylide.[4]

-

Non-Stabilized Ylides: Ylides with simple alkyl or hydrogen substituents (like the one used in this protocol) are highly reactive. The reaction proceeds rapidly under kinetic control, typically favoring the formation of the Z-alkene.[3][6] For terminal alkenes, this consideration is moot.

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. The reaction is reversible and proceeds under thermodynamic control, leading predominantly to the E-alkene.[3][4]

This protocol utilizes methyltriphenylphosphonium bromide to generate a non-stabilized ylide, which is ideal for the efficient conversion of an unhindered aldehyde like this compound into its corresponding terminal alkene.

Experimental Design and Reagent Overview

The successful execution of this protocol hinges on careful planning and the use of high-quality reagents under strictly anhydrous conditions, especially during the ylide formation step which employs a moisture-sensitive strong base.

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Key Safety Precautions |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 2.14 g | 6.0 | 1.2 | Hygroscopic, irritant. Store in a desiccator. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.2 mL | 5.5 | 1.1 | Pyrophoric. Reacts violently with water. Handle under inert gas. |

| This compound | C₁₂H₁₆O₂ | 192.25 | 0.96 g | 5.0 | 1.0 | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - | Flammable, peroxide-former. Use from a freshly opened bottle or a solvent purification system. |

Detailed Step-by-Step Protocol

Critical Prerequisite: All glassware must be oven- or flame-dried immediately before use. The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Part A: In Situ Generation of the Phosphonium Ylide

-

Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol). Seal the flask with a rubber septum and establish an inert atmosphere via a nitrogen/vacuum manifold.

-

Solvent Addition: Add anhydrous THF (~30 mL) via syringe. Stir the resulting white suspension.

-

Cooling: Immerse the flask in an ice-water bath to cool the contents to 0 °C. This is crucial to control the exothermicity of the deprotonation.

-

Deprotonation: While stirring vigorously, add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 10 minutes.

-

Expert Observation: A distinct color change from a white suspension to a deep yellow or orange solution/suspension will be observed. This color is characteristic of the formation of the phosphonium ylide.[7]

-

-

Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Part B: The Wittig Reaction with this compound

-

Substrate Preparation: In a separate dry vial, dissolve this compound (0.96 g, 5.0 mmol) in anhydrous THF (~10 mL).

-

Reaction Initiation: Re-cool the ylide suspension to 0 °C using an ice-water bath. Slowly add the aldehyde solution dropwise to the stirring ylide suspension over 15 minutes. Slow addition is key to preventing side reactions and maintaining temperature control.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours.

-

Self-Validation via TLC: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Procedure: Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate against a spot of the starting aldehyde.

-

Eluent: A 9:1 Hexanes:Ethyl Acetate mixture is a good starting point.

-

Interpretation: The reaction is complete upon the disappearance of the this compound spot. The product, being more nonpolar, will have a higher Rf value.

-

Product Isolation and Purification

The primary challenge in the work-up is the efficient removal of the byproduct, triphenylphosphine oxide (TPPO).

Work-up Procedure

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether or ethyl acetate and shake. Remove the aqueous layer.

-

Washing: Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid containing the desired alkene and TPPO.

Purification by Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting from 100% hexanes and gradually increasing polarity to 98:2 Hexanes:Ethyl Acetate is typically effective.

-

Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The nonpolar alkene product will elute before the more polar triphenylphosphine oxide.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-(benzyloxy)hex-1-ene as a pure, colorless oil.

Workflow and Data Summary

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No reaction / Low Yield | 1. Incomplete ylide formation due to wet reagents/glassware or inactive base. 2. Aldehyde starting material has degraded (oxidized or polymerized). | 1. Ensure all glassware is rigorously dried. Use a freshly opened bottle or freshly distilled anhydrous solvent. Titrate the n-BuLi solution to confirm its molarity. 2. Purify the aldehyde by chromatography immediately before use. |

| Ylide does not form (no color change) | 1. Inactive n-BuLi. 2. Wet phosphonium salt or solvent. | 1. Use a new, verified bottle of n-BuLi. 2. Dry the phosphonium salt in a vacuum oven before use. Use solvent from a purification system. |

| Complex mixture of products | 1. Aldehyde is unstable under basic conditions and undergoes side reactions (e.g., aldol condensation). | 1. Add the aldehyde solution to the ylide at a lower temperature (e.g., -78 °C) to minimize exposure of the aldehyde to the basic ylide at higher temperatures. |

| Difficulty separating product from TPPO | 1. TPPO is highly soluble in many common organic solvents. | 1. If the product is very nonpolar, extensive chromatography with a nonpolar eluent (hexanes) may be required. 2. In some cases, precipitating the TPPO from a cold nonpolar solvent like diethyl ether or pentane can be effective before chromatography. |

References

-

Organic Chemistry Portal. Wittig Reaction . [Link]

-

J. Chem. Ed. Wittig Reaction Experiment Part 2: Reaction and Product Isolation . [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment) . [Link]

-

Organic Reaction Resources. Wittig Reaction - Common Conditions . [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism . [Link]

-

BYJU'S. Wittig Reaction . [Link]

-

Total Synthesis. Wittig Reaction Mechanism & Examples . [Link]

-

AdiChemistry. WITTIG REACTION | MECHANISM . [Link]

-

ChemTalk. The Wittig Reaction . [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism . [Link]

-

Wikipedia. Wittig reaction . [Link]

-

University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes . [Link]

-

Chemistry LibreTexts. Wittig Reaction . [Link]

-

ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? . [Link]

-

Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . [Link]

-

YouTube. Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry . [Link]

-

YouTube. phosphonium ylides . [Link]

-

ACS Publications. Dissection of the Mechanism of the Wittig Reaction . [Link]

-

Wikipedia. Ylide . [Link]

-

OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction . [Link]

-

MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions . [Link]

-

ResearchGate. The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes . [Link]

Sources

Application Note: Stereoselective Olefination of 5-(Benzyloxy)pentanal via Horner-Wadsworth-Emmons Reaction

Part 1: Executive Summary & Strategic Rationale

The Challenge

5-(Benzyloxy)pentanal represents a classic "masked" aliphatic aldehyde intermediate. It contains a lipophilic benzyl ether protecting group and a reactive aldehyde terminus. The synthesis of

While the Wittig reaction is a historical standard, it often suffers from difficult byproduct removal (triphenylphosphine oxide) and variable stereoselectivity with stabilized ylides.

The Solution: Horner-Wadsworth-Emmons (HWE)

The HWE reaction is the superior choice for this transformation due to:

-

Thermodynamic Control: It overwhelmingly favors the E-alkene (trans) isomer.

-

Purification: The phosphate byproduct is water-soluble, simplifying workup.[1]

-

Tunability: Conditions can be modified (Masamune-Roush) to accommodate base-sensitive substrates or inverted (Still-Gennari) to access Z-alkenes.

This guide provides a Gold Standard Protocol using the Masamune-Roush modification (LiCl/DBU), which offers the highest reproducibility and mildest conditions, minimizing polymerization risks associated with enolizable aliphatic aldehydes.

Part 2: Mechanistic Insight & Reaction Design